molecular formula C26H24N4O5S B3607744 [4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE

[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE

Cat. No.: B3607744
M. Wt: 504.6 g/mol
InChI Key: DYYXOURNGFKZSV-UHFFFAOYSA-N
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Description

4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE is a synthetic organic compound that belongs to the indazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE typically involves multi-step organic reactions. The starting materials often include benzylsulfonyl chloride, nitrobenzene, and piperidine. The key steps may involve:

    Nitration: Introduction of the nitro group into the benzene ring.

    Sulfonylation: Attachment of the benzylsulfonyl group.

    Cyclization: Formation of the indazole ring.

    Substitution: Introduction of the piperidino group.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.

Biology

Indazole derivatives have been studied for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

The compound may be investigated for its potential therapeutic applications, such as targeting specific enzymes or receptors in disease pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE
  • 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE

Uniqueness

The unique structural features of 4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YLMETHANONE, such as the specific substitution pattern and functional groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

(4-benzylsulfonyl-6-nitro-1-phenylindazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O5S/c31-26(28-14-8-3-9-15-28)25-24-22(29(27-25)20-12-6-2-7-13-20)16-21(30(32)33)17-23(24)36(34,35)18-19-10-4-1-5-11-19/h1-2,4-7,10-13,16-17H,3,8-9,14-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYXOURNGFKZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NN(C3=C2C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE
Reactant of Route 4
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(BENZYLSULFONYL)-6-NITRO-1-PHENYL-1H-INDAZOL-3-YL](PIPERIDINO)METHANONE

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